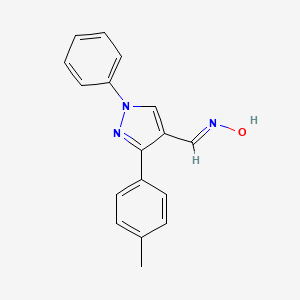

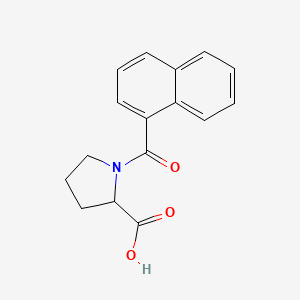

3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde oxime

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound of interest, 3-(4-methylphenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde oxime, belongs to the class of pyrazole derivatives known for their diverse chemical and physical properties, leading to a wide range of applications in chemical synthesis and potential biological activities. While specific studies directly addressing this compound are scarce, insights can be drawn from related pyrazole derivatives to understand its synthesis, structure, reactions, and properties.

Synthesis Analysis

Pyrazole derivatives, including our compound of interest, are typically synthesized through a series of reactions involving the condensation of hydrazines with 1,3-diketones or aldehydes in the presence of various catalysts. The synthesis can be tailored to introduce specific substituents on the pyrazole ring, including methylphenyl and carbaldehyde oxime groups, to achieve the desired structural and functional attributes (Kiran Kumar et al., 2019).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives, including the spatial arrangement of substituent groups, significantly influences their chemical behavior. For instance, studies on related compounds show that the presence of substituents like methylphenyl and carbaldehyde oxime groups can lead to specific molecular conformations and intermolecular interactions, which are crucial for understanding the compound's reactivity and physical properties (Butcher et al., 2007).

Chemical Reactions and Properties

Pyrazole derivatives undergo a variety of chemical reactions, including nucleophilic substitutions, cycloadditions, and electrophilic additions, depending on the nature of the substituents and reaction conditions. The reactivity of the oxime group, in particular, can lead to transformations into nitriles or other derivatives under specific conditions, offering a pathway for further functionalization of the pyrazole core (Attaryan et al., 2012).

Physical Properties Analysis

The physical properties of pyrazole derivatives, such as solubility, melting point, and crystalline structure, are influenced by the molecular structure and substituents. X-ray crystallography studies provide detailed insights into the molecular and crystal structure, revealing how intermolecular interactions, such as hydrogen bonding and π-π stacking, contribute to the material's stability and physical characteristics (Xu & Shi, 2011).

Aplicaciones Científicas De Investigación

Antimicrobial and Antifungal Applications

Research has shown the synthesis of novel pyrazole derivatives with significant antimicrobial and antifungal activities. For instance, a study by Bhat et al. (2016) described the design, synthesis, and characterization of new triazolyl pyrazole derivatives as potential antimicrobial agents through a Vilsmeier–Haack reaction approach. These compounds demonstrated broad-spectrum antimicrobial activities and moderate to good antioxidant activities, suggesting their potential as good inhibitors of the E. coli MurB enzyme (Bhat et al., 2016).

Antioxidant Activities

Pyrazole-based compounds have also been found to exhibit antioxidant properties. For example, Lanke and Sekar (2016) synthesized pyrazole-based derivatives that showed high first-order hyperpolarizability, indicating their potential for various biological and pharmacological applications (Lanke & Sekar, 2016).

Anti-inflammatory and Analgesic Activities

Further studies have explored the synthesis of pyrazole derivatives with anti-inflammatory and analgesic activities. Abdel-Wahab et al. (2012) synthesized new thiazole and pyrazoline heterocycles having 2-thienylpyrazole moiety, which exhibited both analgesic and anti-inflammatory activities (Abdel-Wahab et al., 2012).

Photophysical and Electronic Properties

The photophysical and electronic properties of pyrazole derivatives have been a subject of interest as well. A study by Kenchappa et al. (2017) focused on the synthesis of coumarin derivatives containing pyrazole and indenone rings, demonstrating significant antioxidant and antihyperglycemic activities. This research underscores the versatility of pyrazole derivatives in developing compounds with beneficial biological activities (Kenchappa et al., 2017).

Mecanismo De Acción

The mechanism of action of oximes can vary depending on their specific structure and application. Many oximes act as reactivators of acetylcholinesterase, an enzyme that is often inhibited by organophosphorus compounds . They can also inhibit various kinases, enzymes that play key roles in cellular processes .

Propiedades

IUPAC Name |

(NE)-N-[[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O/c1-13-7-9-14(10-8-13)17-15(11-18-21)12-20(19-17)16-5-3-2-4-6-16/h2-12,21H,1H3/b18-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKAQMEXZOQVWHP-WOJGMQOQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C=C2C=NO)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C2=NN(C=C2/C=N/O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49649585 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(dimethylamino)sulfonyl]-N-[1-(2,4-dimethylphenyl)propyl]-3-piperidinecarboxamide](/img/structure/B5521379.png)

![3-[4-(1,3-benzodioxol-5-ylcarbonyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B5521384.png)

![N-(2-fluoro-5-methylphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5521404.png)

![3,5-dimethoxy-N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5521427.png)

![1-[(3-chloro-4-fluorophenyl)sulfonyl]-4-methylpiperazine](/img/structure/B5521435.png)

![N,N-dimethyl-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B5521443.png)

![(1R*,2S*)-2-{[5-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}cyclopentanecarboxamide](/img/structure/B5521455.png)

![4-{[3-methyl-5-oxo-4-(2-phenylethyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]acetyl}-2-piperazinone](/img/structure/B5521470.png)

![N-methyl-N-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5521471.png)

![1-methyl-5-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-1H-benzimidazole](/img/structure/B5521485.png)